molecular formula C8H8BrN B1525903 3-Bromo-5-cyclopropylpyridine CAS No. 1044210-57-2

3-Bromo-5-cyclopropylpyridine

Cat. No. B1525903
M. Wt: 198.06 g/mol
InChI Key: SZQYSKHKTIIDKN-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropylpyridine is a chemical compound with the CAS Number: 1044210-57-2 and Linear Formula: C8H8BrN . It has a molecular weight of 198.06 .


Molecular Structure Analysis

The InChI Code for 3-Bromo-5-cyclopropylpyridine is 1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-cyclopropylpyridine is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Bromocyclopropylpyridines

Research by Striela et al. (2017) in "Tetrahedron Letters" explored the synthesis of bromo and chlorocyclopropylpyridines through the Sandmeyer reaction. This study developed optimal conditions for this reaction and successfully applied them to synthesize aminocyclopropylpyridines, which are valuable building blocks in organic chemistry (Striela et al., 2017).

Development of Antiviral Agents

Shealy et al. (1983) in "Journal of Medicinal Chemistry" investigated carbocyclic analogues of uridines with substituents at position 5 of the uracil moiety. They prepared these analogues by direct halogenation and displacement of the 5-bromo group, finding significant in vitro activity against herpes simplex virus (Shealy et al., 1983).

Preparation of Metal-Complexing Molecular Rods

Schwab et al. (2002) in "The Journal of Organic Chemistry" developed efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for preparing metal-complexing molecular rods, demonstrating the versatility of halogenated pyridines in molecular engineering (Schwab et al., 2002).

Detection of DNA Replication

Gratzner (1982) in "Science" produced monoclonal antibodies specific for bromodeoxyuridine, which can be used to detect low levels of DNA replication. This research highlights the use of halogenated pyridines in biotechnology and medical diagnostics (Gratzner, 1982).

Suzuki Cross-Coupling Reaction

Ahmad et al. (2017) in "Molecules" described the synthesis of novel pyridine-based derivatives using Suzuki cross-coupling reactions. Their study indicates the importance of such compounds in chemical synthesis and potential applications in liquid crystal technology (Ahmad et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-5-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQYSKHKTIIDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726721
Record name 3-Bromo-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyclopropylpyridine

CAS RN

1044210-57-2
Record name 3-Bromo-5-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RC Hewer, LA Christie, KJ Doyle, X Xu… - Journal of Medicinal …, 2023 - ACS Publications
… The title compound was prepared following the procedure employed for compound 12 using 3-bromo-5-cyclopropylpyridine (50 mg, 0.25 mmol) and (R)-N-(1-(4-fluorophenyl)ethyl)-5-(4,…
Number of citations: 3 pubs.acs.org

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